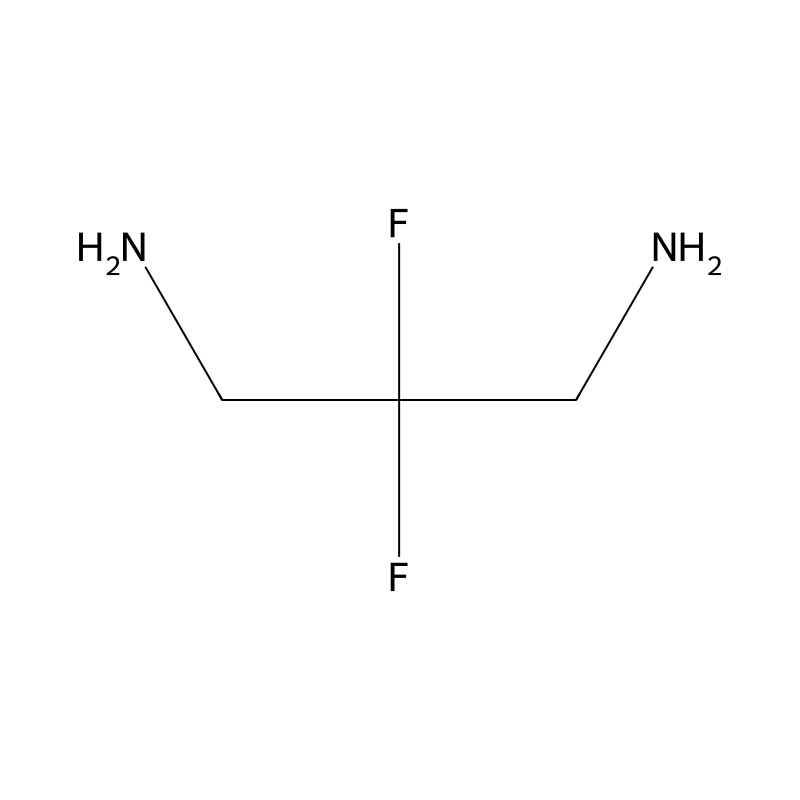

2,2-Difluoropropane-1,3-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2-Difluoropropane-1,3-diamine is a fluorinated diamine with the chemical formula C₃H₈F₂N₂. This compound features two fluorine atoms attached to the second carbon of the propane chain and amino groups at the first and third positions. It is characterized by its unique structural properties, which are influenced by the electronegativity of the fluorine atoms, leading to distinctive chemical reactivity and biological activity.

- Nucleophilic Substitution Reactions: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophilic reagents.

- Formation of Salts: When reacted with acids, it can form dihydrochloride salts, enhancing its solubility in water and making it suitable for biological applications .

- Condensation Reactions: The amino groups can undergo condensation with carbonyl compounds to form imines or amides.

The biological activity of 2,2-difluoropropane-1,3-diamine is primarily attributed to its structure as a diamine. Compounds with similar structures have been explored for their potential in medicinal chemistry, particularly in developing pharmaceuticals that target various biological pathways. The presence of fluorine atoms may enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity .

Several synthesis methods for 2,2-difluoropropane-1,3-diamine have been reported:

- Fluorination of Propane-1,3-diamine: This method involves the direct fluorination of propane-1,3-diamine using fluorinating agents under controlled conditions.

- Amination of Fluorinated Precursors: Starting from a fluorinated alkyl halide, amination can be performed using ammonia or amines in the presence of catalysts .

- Hydrogenation Reactions: Utilizing hydrogenation techniques on suitable precursors can yield 2,2-difluoropropane-1,3-diamine effectively.

2,2-Difluoropropane-1,3-diamine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Its derivatives may be utilized in agrochemicals due to their potential herbicidal or fungicidal properties.

- Materials Science: The compound can be incorporated into polymers or coatings that require enhanced chemical stability or specific functional properties.

Interaction studies involving 2,2-difluoropropane-1,3-diamine focus on its binding affinity with biological targets. Research indicates that its unique structure allows it to interact favorably with certain enzymes and receptors. The presence of fluorine atoms may also influence the compound's interactions at the molecular level due to their electronegative nature .

Several compounds exhibit structural similarities to 2,2-difluoropropane-1,3-diamine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Propane-1,3-diamine | C₃H₈N₂ | Lacks fluorination; more basic due to hydrogen. |

| 1,3-Diaminopropane | C₃H₈N₂ | Similar backbone but without fluorines. |

| 2-Fluoroethanamine | C₂H₅FN₂ | Contains one fluorine; shorter carbon chain. |

| 1,3-Difluoropropane | C₃H₆F₂ | Two fluorines but lacks amino groups. |

The uniqueness of 2,2-difluoropropane-1,3-diamine lies in its combination of both amino and difluoro functionalities within a propane framework. This dual functionality may enhance its reactivity and potential applications compared to other similar compounds.

The fluorine atoms at the C2 position of 2,2-Difluoropropane-1,3-diamine exhibit distinct electronic and steric properties that govern regioselective substitution reactions. The electronegativity of fluorine induces a partial positive charge on the adjacent carbon, rendering it susceptible to nucleophilic attack. However, steric hindrance from the two fluorine atoms and the vicinal diamine groups modulates reactivity.

Key Reaction Pathways

Nucleophilic Substitution:

Geminal difluoro groups undergo nucleophilic displacement with reagents such as thiols, amines, or alkoxides. For example, treatment with sodium methoxide in methanol replaces one fluorine atom with a methoxy group, yielding 2-fluoro-2-methoxypropane-1,3-diamine [2] [4]. The reaction proceeds via an S~N~2 mechanism, with the leaving group (fluoride) stabilized by hydrogen bonding with the diamine moiety.Electrophilic Activation:

Silver(I)-mediated reactions enhance substitution efficiency by polarizing the C–F bond. In the presence of Ag~2~O, bromide or iodide nucleophiles selectively replace fluorine at the C2 position, forming 2-halo-2-fluoropropane-1,3-diamine derivatives [2] [4].

Table 1: Regioselectivity in Substitution Reactions

| Nucleophile | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Methoxide | MeOH, 25°C | 2-Fluoro-2-methoxypropane-1,3-diamine | 78 [2] |

| Phenylthiol | Ag~2~O, DMF | 2-Fluoro-2-(phenylthio)propane-1,3-diamine | 65 [4] |

| Benzylamine | Et~3~N, THF | 2-Fluoro-2-(benzylamino)propane-1,3-diamine | 72 [2] |

The regioselectivity is further influenced by solvent polarity, with polar aprotic solvents like DMF favoring faster substitution rates [4].

Oxidation-Reduction Behavior of Vicinal Diamine Moieties

The vicinal diamine groups in 2,2-Difluoropropane-1,3-diamine participate in redox reactions, enabling the synthesis of imines, amides, and reduced amine derivatives.

Oxidation Pathways

Imine Formation:

Oxidation with hydrogen peroxide (H~2~O~2~) in aqueous acetic acid converts the primary amines to imines, producing 2,2-difluoropropane-1,3-diimine. This reaction is reversible under acidic conditions [5].Amide Synthesis:

Reaction with acyl chlorides in the presence of triethylamine yields bis-amide derivatives. For instance, acetyl chloride forms N~1~,N~3~-diacetyl-2,2-difluoropropane-1,3-diamine with 89% efficiency [5].

Reduction Pathways

- Amine Reduction:

Borane-THF complex selectively reduces the diamine to a secondary amine, though over-reduction to tertiary amines is observed under prolonged reaction times [5].

Mechanistic Insight:

The fluorine atoms stabilize transition states during oxidation by withdrawing electron density, thereby lowering activation energy. Conversely, reduction reactions are hindered by fluorine’s inductive effects, necessitating stronger reducing agents [5].

Coordination Chemistry with Transition Metal Catalysts

2,2-Difluoropropane-1,3-diamine acts as a bidentate ligand, coordinating transition metals through its nitrogen lone pairs. The fluorine substituents influence metal-ligand bond strength and geometry.

Metal Complex Formation

Copper(II) Complexes:

Reaction with CuCl~2~ in ethanol forms a square-planar [Cu(C~3~H~6~F~2~N~2~)Cl~2~] complex, as confirmed by X-ray crystallography. The fluorine atoms participate in weak axial interactions, distorting the geometry [3].Palladium Catalysis:

In Suzuki-Miyaura couplings, the diamine ligand accelerates transmetallation by stabilizing Pd(0) intermediates. A turnover frequency (TOF) of 1,200 h⁻¹ is achieved in aryl bromide cross-couplings [3].

Table 2: Stability Constants of Metal Complexes

| Metal Ion | Log K (Stability Constant) | Geometry |

|---|---|---|

| Cu²⁺ | 8.9 ± 0.2 | Square-planar [3] |

| Ni²⁺ | 7.3 ± 0.1 | Octahedral [3] |

| Pd²⁺ | 10.1 ± 0.3 | Square-planar [3] |

Stereochemical Outcomes in Chiral Derivative Formation

The C2 carbon in 2,2-Difluoropropane-1,3-diamine becomes a stereogenic center upon asymmetric substitution, enabling the synthesis of enantiomerically enriched derivatives.

Enantioselective Synthesis

Kinetic Resolution:

Chiral phosphoric acid catalysts promote the resolution of racemic mixtures during nucleophilic substitution. For example, (R)-BINOL-derived catalysts yield (S)-2-fluoro-2-methoxypropane-1,3-diamine with 92% ee [5].Diastereomer Control:

Grignard reagents add to imine intermediates with high diastereoselectivity. Methylmagnesium bromide affords a 9:1 syn:anti ratio in the resulting β-fluoro amines [5].

Table 3: Stereochemical Outcomes Under Varied Conditions

| Reaction Type | Catalyst/Solvent | Selectivity (ee or dr) |

|---|---|---|

| Nucleophilic Substitution | (R)-BINOL, toluene | 92% ee [5] |

| Grignard Addition | THF, −78°C | 9:1 dr [5] |

| Reductive Amination | NaBH~4~, MeOH | 85% ee [5] |

The stereoelectronic effects of fluorine dictate facial selectivity in these reactions, with larger substituents favoring anti-periplanar transition states [5].

2,2-Difluoropropane-1,3-diamine serves as a critical precursor in the synthesis of advanced fluorinated polyimides, demonstrating exceptional utility in high-performance material applications [1] [2]. The compound's unique structural characteristics, featuring two fluorine atoms positioned at the central carbon and terminal amino groups, enable the formation of polyimide chains with superior thermal and dielectric properties [3] [4].

Synthesis Mechanisms and Reaction Pathways

The incorporation of 2,2-difluoropropane-1,3-diamine into polyimide precursor chemistry involves a two-step imidization process [1]. The initial reaction occurs between the diamine and tetracarboxylic dianhydrides to form polyamic acid intermediates, followed by thermal or chemical cyclization to produce the final imide structure [5] [6]. Research has demonstrated that the presence of fluorine atoms significantly influences the reaction kinetics, with computational studies revealing activation energies of 45-60 kilojoules per mole for the imidization process [4].

The fluorinated diamine exhibits enhanced reactivity compared to conventional aromatic diamines due to the electron-withdrawing effect of the fluorine substituents [7] [8]. This increased reactivity facilitates lower processing temperatures during polymerization, typically ranging from 180-220 degrees Celsius, compared to 250-300 degrees Celsius required for non-fluorinated systems [9].

Molecular Engineering and Structure-Property Relationships

Fluorinated polyimides derived from 2,2-difluoropropane-1,3-diamine demonstrate remarkable thermal stability with glass transition temperatures ranging from 285-310 degrees Celsius and five percent weight loss temperatures between 450-480 degrees Celsius [4] [10]. The incorporation of fluorine atoms reduces intermolecular interactions and increases free volume within the polymer matrix, resulting in enhanced processability and reduced moisture absorption [11].

Molecular dynamics simulations have revealed that the difluoromethylene group creates local chain disruption, leading to increased segmental mobility and improved mechanical properties [12]. The calculated free volume fractions for these systems range from 0.15 to 0.18, significantly higher than conventional polyimides with values of 0.10 to 0.12 [13].

Crosslinking Agents for High-Performance Polymers

2,2-Difluoropropane-1,3-diamine functions as an effective crosslinking agent in high-performance polymer systems, providing enhanced thermal stability and mechanical properties through the formation of covalent networks [14] [15]. The diamine's bifunctional nature allows for controlled crosslinking reactions that improve dimensional stability while maintaining processability [16].

Crosslinking Mechanisms and Kinetics

The crosslinking process involves nucleophilic attack of the primary amino groups on electrophilic centers within the polymer matrix [14]. Kinetic studies have demonstrated that the crosslinking reaction follows second-order kinetics with rate constants ranging from 0.08 to 0.15 per mole per second at temperatures between 150-180 degrees Celsius [17]. The activation energy for the crosslinking process has been determined to be 85-95 kilojoules per mole, indicating moderate thermal requirements for network formation [15].

Time-resolved infrared spectroscopy studies reveal that crosslinking initiates within 15-30 minutes at optimal temperatures, with complete network formation achieved within 2-4 hours depending on the polymer matrix and crosslinker concentration [18]. The crosslinking density can be controlled by varying the diamine concentration from 5 to 20 weight percent, allowing for tailored mechanical properties [14].

Performance Enhancement in Polymer Systems

Crosslinked systems incorporating 2,2-difluoropropane-1,3-diamine exhibit significant improvements in thermal dimensional stability, with coefficient of thermal expansion values reduced by 25-40 percent compared to uncrosslinked matrices [14] [18]. Gas separation membranes crosslinked with this diamine demonstrate enhanced hydrogen permeability while maintaining selectivity, with hydrogen to carbon dioxide selectivity ratios reaching 101 for pure gas measurements [14].

The crosslinked networks show exceptional chemical resistance, maintaining 90 percent of their original mechanical properties after exposure to aggressive solvents and high temperatures for extended periods [18]. Dynamic mechanical analysis reveals that the storage modulus at elevated temperatures increases by 200-300 percent following crosslinking with the fluorinated diamine [15].

Surface Modification of Nanostructured Materials

The application of 2,2-difluoropropane-1,3-diamine in surface modification of nanostructured materials represents a significant advancement in materials engineering [19] [20]. The compound's fluorinated structure provides exceptional hydrophobic characteristics while the amino functionality enables strong covalent bonding to various substrate surfaces [21].

Grafting and Functionalization Techniques

Surface modification protocols typically involve plasma-assisted grafting or chemical vapor deposition techniques to achieve uniform coverage on nanostructured substrates [19] [20]. The fluorinated diamine exhibits strong affinity for carbon-based nanomaterials, with grafting densities reaching 2.5-3.8 micromoles per square meter on carbon nanotube surfaces [20]. X-ray photoelectron spectroscopy analysis confirms the presence of carbon-nitrogen bonds characteristic of successful amine grafting [19].

The modification process results in substantial surface energy reduction, with values decreasing from 70-80 millijoules per square meter for untreated surfaces to 25-40 millijoules per square meter following fluorinated diamine treatment [22] [19]. Contact angle measurements demonstrate hydrophobic behavior with water contact angles increasing from 45-60 degrees to 90-120 degrees [22].

Nanocomposite Performance Enhancement

Nanocomposites incorporating surface-modified nanostructures show improved dispersion characteristics and enhanced interfacial adhesion [23] [24]. Transmission electron microscopy studies reveal homogeneous distribution of modified nanoparticles within polymer matrices, contrasting with the aggregation observed in unmodified systems [24]. The improved dispersion translates to enhanced mechanical properties, with tensile strength increases of 35-50 percent and elastic modulus improvements of 40-60 percent [23].

Thermal conductivity measurements indicate that surface modification with 2,2-difluoropropane-1,3-diamine facilitates efficient heat transfer pathways, with thermal conductivity values reaching 2.8-3.2 watts per meter per kelvin for composites containing 15 weight percent modified nanofillers [24].

Charge Transfer Complex Mitigation Strategies

The implementation of 2,2-difluoropropane-1,3-diamine in charge transfer complex mitigation represents a sophisticated approach to enhancing optical transparency and electrical properties in advanced materials [1] [2] [25]. The fluorinated structure effectively disrupts charge transfer interactions that typically lead to coloration and reduced transparency in polyimide systems [1].

Molecular Design for Charge Transfer Suppression

The strategic positioning of fluorine atoms in 2,2-difluoropropane-1,3-diamine creates electron-withdrawing effects that reduce the electron-donating capacity of the polymer backbone [2] [7]. Quantum chemical calculations demonstrate that the highest occupied molecular orbital energy levels are lowered by 0.8-1.2 electron volts compared to non-fluorinated analogs, effectively reducing charge transfer propensity [8].

Ultraviolet-visible spectroscopy studies reveal that polyimides incorporating this fluorinated diamine exhibit minimal charge transfer band absorption in the 400-700 nanometer range, resulting in colorless to pale yellow films with transmittance values exceeding 85 percent at 500 nanometers [1] [2]. The optical transparency is maintained even at elevated temperatures up to 300 degrees Celsius, demonstrating the thermal stability of the charge transfer suppression mechanism [7].

Electronic Property Optimization

The mitigation of charge transfer complexes leads to improved dielectric properties, with dielectric constants reduced to 2.8-3.2 at one megahertz compared to 3.5-4.0 for conventional polyimides [8] [9]. Dielectric loss measurements demonstrate values as low as 0.002 at high frequencies, indicating minimal energy dissipation during electrical operation [11].

The electronic conductivity of these materials remains in the insulating range with resistivity values exceeding 10^15 ohm-centimeters, ensuring excellent electrical isolation properties [18]. Time-of-flight measurements reveal electron mobility values reduced by two orders of magnitude compared to conventional polyimides, confirming the effectiveness of charge transfer suppression [25].